Furfuryl acrylate

Description

The exact mass of the compound Furfuryl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Furfuryl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furfuryl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

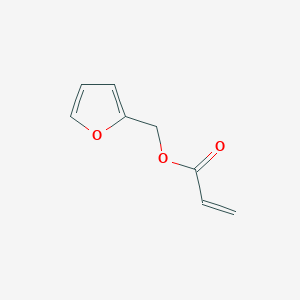

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPLCUDMENJIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147032 | |

| Record name | Furfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10525-17-4 | |

| Record name | Furfuryl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10525-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Furfuryl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl acrylate is a versatile monomer derived from renewable resources, making it a compound of significant interest in the development of sustainable polymers and biomaterials. Its furan moiety offers unique chemical functionalities, enabling post-polymerization modifications and the creation of materials with tunable properties. This technical guide provides an in-depth overview of the core synthesis methods for furfuryl acrylate, focusing on transesterification, direct esterification, and enzymatic routes. Detailed experimental protocols, quantitative data for comparison, and visualizations of key chemical pathways are presented to aid researchers in the efficient and effective synthesis of this valuable monomer.

Core Synthesis Methodologies

The synthesis of furfuryl acrylate can be primarily achieved through three distinct methodologies, each with its own set of advantages and challenges.

Transesterification

Transesterification involves the reaction of furfuryl alcohol with an acrylic acid ester, typically methyl acrylate or ethyl acrylate, in the presence of a catalyst. This method is widely employed due to its high yields and the avoidance of strong acids that can cause the degradation of the furan ring.

Materials:

-

Furfuryl Alcohol: 98 parts by weight

-

Methyl Acrylate: 258 parts by weight (excess)

-

Aluminum Tertiary-Butoxide: 5 parts by weight (catalyst)

-

para-Phenylenediamine: 10 parts by weight (polymerization inhibitor)

Procedure:

-

Combine furfuryl alcohol, methyl acrylate, aluminum tertiary-butoxide, and para-phenylenediamine in a round-bottom flask equipped with a reflux condenser and a distillation head.

-

Heat the mixture on a water bath until all components are dissolved.

-

Transfer the flask to an oil bath and heat to a temperature that allows for the distillation of the methanol-methyl acrylate azeotrope (approximately 62-64°C).

-

Continuously remove the azeotrope to drive the reaction to completion.

-

Once the removal of methanol is complete, distill off the excess methyl acrylate.

-

Purify the remaining furfuryl acrylate by fractional distillation under reduced pressure. The product distills at approximately 93°C at 16 mmHg.

Quantitative Data: Transesterification Synthesis of Furfuryl Acrylate

| Parameter | Value | Reference |

| Yield | 86% (theoretical) | [1] |

| Catalyst | Aluminum Tertiary-Butoxide | [1] |

| Other Catalysts | Sodium/Potassium Alcoholates, Tin-based, Titanium-based | [2] |

| Reactants | Furfuryl Alcohol, Methyl Acrylate | [1] |

| Inhibitor | para-Phenylenediamine | [1] |

| Byproduct Removal | Azeotropic Distillation of Methanol | [1] |

Direct Esterification

Direct esterification involves the reaction of furfuryl alcohol directly with acrylic acid. While this method is atom-economical, it is complicated by the propensity of furfuryl alcohol to undergo acid-catalyzed self-condensation and polymerization[2][3]. The use of milder, solid acid catalysts can mitigate these side reactions.

Materials:

-

Furfuryl Alcohol: 1 mole equivalent

-

Acrylic Acid: 1 mole equivalent

-

ZrOCl₂·8H₂O: 5 mol% (catalyst)

-

Toluene (optional, for azeotropic removal of water)

-

Hydroquinone (polymerization inhibitor)

Procedure:

-

To a round-bottom flask, add furfuryl alcohol, acrylic acid, ZrOCl₂·8H₂O, and a small amount of hydroquinone.

-

Method A (Solvent-free): Stir the mixture at ambient temperature or slightly elevated temperature (e.g., 50°C) for 24 hours. Monitor the reaction progress by TLC or GC.

-

Method B (Azeotropic): Add toluene to the reaction mixture. Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continuously remove the water formed during the reaction.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acrylic acid and the catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data: Direct Esterification of Acrylic Acid with Alcohols using ZrOCl₂·8H₂O

| Alcohol | Yield (Solvent-free, 24h, rt) | Yield (Toluene, reflux, 5h) | Reference |

| 1-Butanol | 85% | - | [4] |

| 1-Octanol | 82% | 99% (0.5 mol% catalyst) | [4] |

| Iso-propanol | 75% | - | [4] |

Note: Data for furfuryl alcohol is not explicitly provided in the source but can be inferred to be achievable under similar conditions.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative for the production of furfuryl acrylate, operating under mild reaction conditions and minimizing byproduct formation. Lipases, particularly immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), are highly effective for this transformation.

Materials:

-

Furfuryl Alcohol

-

Vinyl Acrylate (as acyl donor)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Molecular Sieves (3Å)

-

Acetone (or other suitable organic solvent)

Procedure:

-

In a flask, dissolve furfuryl alcohol and vinyl acrylate in acetone. A molar ratio of acyl donor to alcohol of 4.5:1 has been shown to be effective in similar systems[5].

-

Add immobilized lipase (e.g., 8% w/w of total reactants) and molecular sieves to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.

-

Monitor the reaction progress over time (e.g., 4-24 hours) using TLC or GC.

-

Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

-

Remove the solvent under reduced pressure.

-

Purify the resulting furfuryl acrylate by vacuum distillation.

Quantitative Data: Enzymatic Synthesis of Acrylate Esters

| Parameter | Value/Condition | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | [6][7] |

| Acyl Donor | Vinyl Acrylate | [5][6] |

| Solvent | Acetone (or solvent-free) | [6] |

| Temperature | 40-50°C | [5][7] |

| Enzyme Loading | ~8% (w/w) | [5] |

| Molar Ratio (Acyl Donor:Alcohol) | ~4.5:1 | [5] |

| Conversion | Up to 97-100% reported for similar systems | [5] |

Signaling Pathways and Logical Relationships

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

Conclusion

The synthesis of furfuryl acrylate can be successfully achieved through various methods, with transesterification and enzymatic synthesis offering high yields and selectivity while minimizing side reactions. Direct esterification presents a more atom-economical route, though careful selection of a mild catalyst is crucial to prevent the undesirable self-condensation of furfuryl alcohol. The choice of synthesis method will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of furfuryl acrylate for applications in polymer chemistry and materials science.

References

- 1. US2433866A - Method of making furfuryl acrylate - Google Patents [patents.google.com]

- 2. JP6424532B2 - Method for producing furfuryl methacrylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scale-up of pseudo solid-phase enzymatic synthesis of alpha-methyl glucoside acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Furfuryl Acrylate: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl acrylate (C₈H₈O₃) is a versatile monomer characterized by the presence of a furan ring and a reactive acrylate group. This unique chemical structure imparts a range of desirable properties to its polymers, including notable thermal stability and chemical resistance. These characteristics have led to its investigation and use in a variety of applications, from the synthesis of novel polymers to advanced biomedical applications, including drug delivery systems. This technical guide provides an in-depth overview of the chemical and physical properties of furfuryl acrylate, detailed experimental protocols for its synthesis and analysis, and a look into its applications relevant to drug development.

Core Chemical and Physical Properties

A summary of the key quantitative properties of furfuryl acrylate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [1] |

| CAS Number | 10525-17-4 | [1] |

| Density | 1.1125 - 1.113 g/cm³ | [2][3] |

| Boiling Point | 93 °C at 16 mmHg 197 °C at 760 mmHg | [2][3] |

| Flash Point | 73 °C | [3] |

| Vapor Pressure | 0.387 mmHg at 25 °C | [3] |

| Refractive Index | nD at 20°C: 1.4800 | [2] |

| Solubility | Insoluble in common organic solvents (as a polymer) | [2] |

| LogP | 1.50880 | [3] |

Experimental Protocols

Synthesis of Furfuryl Acrylate via Alcoholysis

A common method for the preparation of furfuryl acrylate is through the alcoholysis reaction of methyl acrylate with furfuryl alcohol.[2]

Materials:

-

Furfuryl alcohol: 98 parts by weight

-

Methyl acrylate: 258 parts by weight

-

p-Phenylenediamine (polymerization inhibitor): 10 parts by weight

-

Powdered aluminum tertiary-butoxide (ester interchange catalyst): 5 parts by weight

Procedure:

-

Combine furfuryl alcohol, methyl acrylate, p-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.

-

Heat the mixture on a water bath until a complete solution is formed.

-

Transfer the reaction vessel to an oil bath and heat to approximately 120°C. The vessel should be fitted with a fractionating column and a condenser arranged for controlled reflux.

-

Collect the distillate at a rate that maintains the vapor temperature at the head of the column at or near the boiling point of the methanol-methyl acrylate binary azeotrope (62°C).

-

Once the production of methanol has substantially ceased, distill off the excess methyl acrylate.

-

The furfuryl acrylate is then recovered by fractional distillation under reduced pressure.[2]

The purified furfuryl acrylate is described as a mobile liquid.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Furfuryl acrylate can be analyzed using a reverse-phase HPLC method.[4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Newcrom R1 HPLC column or equivalent reverse-phase column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system and column.

-

Dissolve the furfuryl acrylate sample in a suitable solvent.

-

Inject the sample into the HPLC system.

-

Elute the sample through the column using the prepared mobile phase.

-

Detect the analyte using a suitable detector (e.g., UV-Vis).

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]

Reactivity and Polymerization

Furfuryl acrylate is a valuable polymerizable compound.[2] It can be polymerized using heat, light, and/or catalysts such as peroxides, ozonides, oxygen, or ozone.[2] The polymerization can be carried out in the presence or absence of a solvent or diluent, or the monomer can be emulsified and then polymerized.[2] Polymerization is preferably conducted at moderate temperatures, around 50°C.[2]

The presence of multiple polymerizable double bonds in the furfuryl acrylate molecule allows for the formation of cross-linked polymers.[2] Copolymers of furfuryl acrylate with other monomers, such as methyl acrylate, can result in polymers with altered properties, including increased hardness, toughness, and reduced solubility in common organic solvents.[2]

Applications in Drug Development

The unique properties of polymers derived from furan-containing monomers like furfuryl acrylate make them promising candidates for biomedical applications, particularly in drug delivery. The furan moiety can participate in Diels-Alder "click" reactions, allowing for the creation of cross-linked micelles that can encapsulate hydrophobic drugs. These nanocarriers can be designed to be redox-responsive, enabling the controlled release of the therapeutic payload in the target environment.[5]

Below is a diagram illustrating the conceptual workflow of a poly(furfuryl acrylate)-based drug delivery system.

Caption: Conceptual workflow of a poly(furfuryl acrylate)-based drug delivery system.

Safety and Handling

Furfuryl acrylate is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

Furfuryl acrylate is a monomer with significant potential, particularly in the field of polymer science and its applications in advanced materials and drug delivery. Its unique chemical structure allows for the synthesis of polymers with tunable properties. For researchers and professionals in drug development, the ability to create functional polymers for targeted and controlled release systems makes furfuryl acrylate a compound of considerable interest for further investigation. Proper handling and safety precautions are essential when working with this reactive chemical.

References

- 1. Furfuryl acrylate | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2433866A - Method of making furfuryl acrylate - Google Patents [patents.google.com]

- 3. Furfuryl acrylate|lookchem [lookchem.com]

- 4. Separation of Furfuryl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pubs.acs.org [pubs.acs.org]

Furfuryl Acrylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl acrylate (C₈H₈O₃) is a versatile monomer derived from furfuryl alcohol, a biomass-derived chemical.[1][2] Its unique structure, combining a furan ring with an acrylate moiety, imparts a range of desirable properties, making it a valuable building block in the synthesis of novel polymers and functional materials. This technical guide provides an in-depth analysis of the molecular structure of furfuryl acrylate, its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and key chemical transformations.

Molecular Structure and Identification

Furfuryl acrylate, systematically named furan-2-ylmethyl prop-2-enoate, consists of a furan ring attached to a methylene group, which is in turn ester-linked to an acrylic acid backbone.[1] This structure provides two primary sites of reactivity: the acrylate double bond, which is susceptible to polymerization, and the furan ring, which can participate in various reactions, including Diels-Alder cycloadditions.

Table 1: Molecular Identifiers for Furfuryl Acrylate

| Identifier | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [1] |

| CAS Number | 10525-17-4 | [1][2] |

| SMILES | C=CC(=O)OCC1=CC=CO1 | [1][3] |

| InChI Key | BHPLCUDMENJIRS-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical and chemical properties of furfuryl acrylate are summarized in the table below, providing key data for its handling, processing, and application in various experimental settings.

Table 2: Physicochemical Properties of Furfuryl Acrylate

| Property | Value | Unit | Source |

| Molecular Weight | 152.15 | g/mol | [1][2] |

| Boiling Point | 197 | °C (at 760 mmHg) | [2] |

| Density | 1.113 | g/cm³ | [2] |

| Flash Point | 73 | °C | [2] |

| Vapor Pressure | 0.387 | mmHg (at 25°C) | [2] |

| XLogP3 | 1.3 | [1][2] | |

| Hydrogen Bond Donor Count | 0 | [2] | |

| Hydrogen Bond Acceptor Count | 3 | [2] | |

| Rotatable Bond Count | 4 | [2] | |

| Exact Mass | 152.047344113 | Da | [1][2] |

| Complexity | 153 | [2] |

Experimental Protocols

Synthesis of Furfuryl Acrylate via Transesterification

A common method for the synthesis of furfuryl acrylate is the transesterification of a methyl acrylate with furfuryl alcohol. The following protocol is adapted from a patented method.

Materials:

-

Furfuryl alcohol (98 parts by weight)

-

Methyl acrylate (258 parts by weight)

-

p-Phenylenediamine (polymerization inhibitor) (10 parts by weight)

-

Powdered aluminum tertiary-butoxide (catalyst)

Procedure:

-

Combine furfuryl alcohol, methyl acrylate, p-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.

-

Heat the mixture on a water bath until a complete solution is obtained.

-

Transfer the reaction vessel to an oil bath and fit it with a fractionating column and a condenser.

-

Heat the solution to facilitate the alcoholysis reaction.

-

As the reaction proceeds, a methanol-methyl acrylate azeotrope will distill. Continuously remove this distillate to drive the equilibrium towards the product.

-

Once the methanol evolution has ceased, distill off the excess methyl acrylate.

-

The remaining crude furfuryl acrylate can then be purified by distillation under reduced pressure.

Analysis of Furfuryl Acrylate

3.2.1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of furfuryl acrylate.

-

Column: A C18 column, such as Newcrom R1, is suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry detection, formic acid should be used in place of phosphoric acid.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of furfuryl acrylate.

3.2.2. Gas Chromatography (GC)

Gas chromatography can be used for the analysis of furfuryl acrylate and other volatile furan derivatives.

-

Column: A capillary column with a polar stationary phase is recommended for the direct analysis of furfuryl alcohol and related compounds.

-

Injector: Direct injection into a heated inlet.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

-

Temperature Program: An optimized temperature ramp will be necessary to achieve good separation from other components in a mixture.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for monitoring the polymerization of acrylates.

-

Method: Attenuated Total Reflectance (ATR) or transmission mode can be used.

-

Analysis: The disappearance of the characteristic C=C bond stretching vibration of the acrylate monomer (around 1637 cm⁻¹) and the appearance or change in intensity of ester bond vibrations can be monitored over time to follow the curing process.

Chemical Reactions and Pathways

Free Radical Polymerization

Furfuryl acrylate can undergo free radical polymerization to form poly(furfuryl acrylate). This process is typically initiated by heat or a chemical initiator.

Caption: Free radical polymerization of furfuryl acrylate.

Diels-Alder Reaction

The furan ring of furfuryl acrylate can act as a diene in a Diels-Alder reaction with a suitable dienophile, such as a maleimide. This reaction is often thermoreversible and is utilized in the development of self-healing materials.

Caption: Reversible Diels-Alder reaction of furfuryl acrylate.

Conclusion

Furfuryl acrylate is a bio-derived monomer with significant potential in materials science and polymer chemistry. Its well-defined molecular structure and dual reactivity offer a platform for the creation of a wide array of functional polymers. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the exploration and application of this promising chemical compound.

References

Section 1: Chemical and Physical Properties

An In-depth Technical Guide to Furfuryl Acrylate (CAS 10525-17-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of furfuryl acrylate (CAS 10525-17-4), a versatile monomer with significant applications in polymer chemistry. This document details its chemical and physical properties, synthesis, polymerization behavior, applications, and safety information. Detailed experimental protocols and visual workflows are included to support research and development activities.

Furfuryl acrylate is a moderately polar organic compound characterized by a furan ring and an acrylate functional group.[] The acrylate group makes it a prime candidate for free-radical polymerization, while the furan ring offers unique reactivity, including susceptibility to oxidation and increased nucleophilicity towards electrophiles.[]

Table 1: Physical and Chemical Properties of Furfuryl Acrylate

| Property | Value | Reference(s) |

| CAS Number | 10525-17-4 | [2][3][4] |

| Molecular Formula | C₈H₈O₃ | [2][3][4] |

| Molecular Weight | 152.15 g/mol | [][2][3] |

| IUPAC Name | furan-2-ylmethyl prop-2-enoate | [][3] |

| Synonyms | Propenoic acid 2-furanylmethyl ester, NSC 24158 | [2][3] |

| Appearance | Clear liquid, mild sweet odor | [2] |

| Density | 1.113 g/cm³ at 25°C | [2][4] |

| Boiling Point | 92-94°C at 16 mmHg 197°C at 760 mmHg | [2][5] [][4] |

| Flash Point | 73°C | [2][4] |

| Refractive Index | 1.48 | [2][4] |

| Vapor Pressure | 0.387 mmHg at 25°C | [2][4] |

| SMILES | C=CC(=O)OCC1=CC=CO1 | [][6] |

| InChIKey | BHPLCUDMENJIRS-UHFFFAOYSA-N | [][3] |

Section 2: Synthesis of Furfuryl Acrylate

Furfuryl acrylate can be synthesized through the transesterification of a lower alkyl acrylate, such as methyl acrylate, with furfuryl alcohol.[7] This alcoholysis reaction is a common and effective method for its preparation.[7]

Experimental Protocol: Synthesis via Transesterification

This protocol is adapted from the method described in US Patent 2,433,866.[7]

Materials:

-

Furfuryl alcohol (98 parts by weight)

-

Methyl acrylate (258 parts by weight)

-

Aluminum tertiary-butoxide (catalyst, 5 parts by weight)

-

Para-phenylenediamine (polymerization inhibitor, 10 parts by weight)

Procedure:

-

Combine furfuryl alcohol, methyl acrylate, para-phenylenediamine, and powdered aluminum tertiary-butoxide in a suitable reaction vessel.

-

Gently heat the mixture on a water bath until all components are fully dissolved.

-

Transfer the vessel to an oil bath and fit it with a fractionating column and a condenser.

-

Heat the solution to facilitate the alcoholysis reaction. The methanol produced is removed from the reaction mixture as an azeotrope with methyl acrylate.

-

After the methanol has been completely removed, distill off the excess methyl acrylate.

-

Purify the remaining crude product by fractional distillation under reduced pressure. The purified furfuryl acrylate fraction is collected at 93°C and 16 mm Hg pressure.[7]

Section 3: Polymerization

Furfuryl acrylate is a monomer that readily undergoes polymerization through various mechanisms, including the application of heat, light, or chemical initiators like peroxides.[7] Its structure, containing multiple polymerizable double bonds, allows for the formation of cross-linked polymers.[7] Bulk photopolymerization studies have shown that while its polymerization is more retarded than that of furfuryl methacrylate, it yields gels with a higher degree of cross-linking.[8]

Experimental Protocol: Bulk Free-Radical Polymerization

The following is a representative protocol for the bulk free-radical polymerization of furfuryl acrylate. This procedure is adapted from established methods for similar acrylate and methacrylate monomers, such as furfuryl methacrylate.[9]

Materials:

-

Furfuryl acrylate (monomer)

-

Benzoyl peroxide (BPO) (initiator, e.g., 1-3 wt% relative to monomer)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Toluene or other suitable solvent (for purification)

Procedure:

-

Place the desired amount of furfuryl acrylate monomer into a round-bottomed flask equipped with a reflux condenser and a nitrogen/argon inlet.

-

Add the initiator (e.g., BPO) to the monomer.

-

Purge the reaction vessel with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Immerse the flask in a preheated oil bath and maintain the reaction temperature (e.g., 80°C) for a specified duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an additional period (e.g., 2 hours) to ensure high conversion.

-

After the reaction is complete, cool the vessel to room temperature. The resulting product will be a solid or highly viscous polymer.

-

Dissolve or wash the crude polymer product with a suitable solvent like toluene to remove any unreacted monomer and initiator.

-

Dry the purified polymer (poly(furfuryl acrylate)) in a vacuum oven until a constant weight is achieved.

Section 4: Applications

The unique chemical structure of furfuryl acrylate lends itself to a variety of uses in materials science and chemical synthesis.

-

Polymer Industry : It is a key component in the production of resins, where it can be used as a reactive diluent or a modifying agent.[2] Its incorporation into formulations for adhesives, inks, coatings, and plastics can enhance properties such as adhesion, flexibility, hardness, and thermal stability.[2]

-

Chemical Synthesis : Furfuryl acrylate serves as a reactive intermediate for creating new compounds and materials due to its ability to react with a range of organic and inorganic compounds.[][2]

-

Coatings and Adhesives : In coatings, it improves durability and resistance to environmental factors.[2] As a modifying agent in adhesives, it enhances bonding performance.[2]

Section 5: Safety and Handling

Furfuryl acrylate is a reactive chemical that requires careful handling. It is classified as an irritant for the skin, eyes, and respiratory system.[3][10]

Table 2: GHS Hazard and Safety Information for Furfuryl Acrylate

| Category | Information | Reference(s) |

| Signal Word | Warning | [6][10] |

| Hazard Statements | H315 : Causes skin irritation H319 : Causes serious eye irritation H335 : May cause respiratory irritation | [3][6][10] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray P280 : Wear protective gloves/protective clothing/eye protection/face protection P312 : Call a POISON CENTER/doctor if you feel unwell P403+P233 : Store in a well-ventilated place. Keep container tightly closed P501 : Dispose of contents/container to an industrial combustion plant | [10] |

| Handling | Use in a well-ventilated area with local and general ventilation.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in work areas.[10] | |

| Storage | Store in a well-ventilated place and keep the container tightly closed.[10] | |

| Toxicology Summary | Not classified as acutely toxic, a sensitiser, mutagenic, carcinogenic, or a reproductive toxicant based on available data.[10] |

Section 6: Spectroscopic and Analytical Data

-

High-Performance Liquid Chromatography (HPLC) : An analytical method for furfuryl acrylate involves reverse-phase HPLC on a Newcrom R1 column, using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid.[11] For mass spectrometry applications, formic acid can be substituted for phosphoric acid.[11]

-

Nuclear Magnetic Resonance (NMR) : Spectroscopic data for the related compound tetrahydrofurfuryl acrylate is available and can be used for comparative purposes. Furthermore, NMR studies on furfuryl alcohol and its oligomers can aid in the assignment of peaks related to the furan ring in poly(furfuryl acrylate).[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : In the polymerization of furan-containing acrylates, the disappearance of the characteristic acrylate C=C stretching peak (around 1637 cm⁻¹) can confirm the incorporation of the monomer into the polymer chain.[9]

References

- 2. Cas 10525-17-4,FURFURYL ACRYLATE | lookchem [lookchem.com]

- 3. Furfuryl acrylate | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furfuryl acrylate | 10525-17-4 [chemnet.com]

- 5. 10525-17-4 CAS MSDS (FURFURYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. US2433866A - Method of making furfuryl acrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemos.de [chemos.de]

- 11. Furfuryl acrylate | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Furfuryl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of furfuryl acrylate. The information is presented to support research, development, and handling of this compound, with a focus on quantitative data, experimental reproducibility, and clear visualization of procedural workflows.

Core Physical Properties of Furfuryl Acrylate

Furfuryl acrylate (CAS No. 10525-17-4) is an ester of furfuryl alcohol and acrylic acid. Understanding its physical properties is crucial for its application in polymer synthesis and other chemical processes. The following table summarizes the key physical data for furfuryl acrylate.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₈O₃ | - | - |

| Molecular Weight | 152.15 | g/mol | - |

| Density | 1.113 | g/cm³ | - |

| Boiling Point | 197 | °C | at 760 mmHg |

| Refractive Index | 1.48 | - | - |

| Flash Point | 73 | °C | - |

| Vapor Pressure | 0.387 | mmHg | at 25°C |

| Hydrogen Bond Acceptor Count | 3 | - | - |

| Rotatable Bond Count | 4 | - | - |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of furfuryl acrylate, based on established standards.

Density Determination

The density of furfuryl acrylate can be determined using a Bingham pycnometer, following a method similar to ASTM D1217.[1][2][3]

Methodology:

-

Apparatus: A calibrated Bingham pycnometer, a constant-temperature bath, and an analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine the mass of the empty pycnometer.

-

Fill the pycnometer with freshly distilled furfuryl acrylate, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant-temperature bath maintained at a specified temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Adjust the volume of the liquid to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and measure its mass.

-

The density is calculated by dividing the mass of the furfuryl acrylate by the calibrated volume of the pycnometer.

-

Boiling Point Determination

The boiling point of furfuryl acrylate can be determined by distillation, following a procedure analogous to ASTM D1078.[4][5][6][7]

Methodology:

-

Apparatus: A distillation flask, a condenser, a receiving graduate, a calibrated thermometer, and a heating source.

-

Procedure:

-

Place a measured volume of furfuryl acrylate into the distillation flask, along with boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

Heat the flask to bring the liquid to a boil.

-

Record the temperature at which the first drop of distillate is collected and the temperature at which the last of the liquid evaporates. This range represents the boiling range. For a pure compound, this range should be narrow. The boiling point is typically recorded at a specific pressure (e.g., 760 mmHg).

-

Refractive Index Measurement

The refractive index of furfuryl acrylate can be measured using a refractometer, with a method similar to ASTM D1218.[8][9][10][11][12]

Methodology:

-

Apparatus: A calibrated Abbe or digital refractometer with a constant-temperature circulating bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a small sample of furfuryl acrylate to the prism.

-

Allow the sample to reach the desired temperature (e.g., 20°C).

-

Measure the refractive index according to the instrument's operating instructions.

-

Flash Point Determination

The flash point of furfuryl acrylate can be determined using a Pensky-Martens closed-cup tester, following a method such as ASTM D93.[13][14][15][16][17]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Pour the furfuryl acrylate sample into the test cup to the specified level.

-

Place the lid on the cup and begin heating at a controlled rate while stirring.

-

At regular temperature intervals, apply an ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical like furfuryl acrylate.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. matestlabs.com [matestlabs.com]

- 12. store.astm.org [store.astm.org]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. store.astm.org [store.astm.org]

- 17. petrolube.com [petrolube.com]

An In-depth Technical Guide to Furfuryl Acrylate Monomer: Properties, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl acrylate (FA) is a versatile monomer derived from renewable resources, specifically from furfuryl alcohol, which is obtained from the catalytic reduction of furfural. The presence of both a reactive acrylate group and a furan ring in its structure imparts unique properties to its corresponding polymers, making it a compound of significant interest in material science. This guide provides a comprehensive overview of the core properties of furfuryl acrylate, including its physicochemical characteristics, solubility, and polymerization behavior. Detailed experimental protocols and visual workflows are presented to facilitate its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of furfuryl acrylate are summarized in the table below. It is important to distinguish furfuryl acrylate from the closely related furfuryl methacrylate, as their properties differ.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Mobile liquid | [2] |

| Density | 1.1125 g/cm³ | [2] |

| Boiling Point | 93 °C at 16 mmHg | [2] |

| Refractive Index (n_D) | 1.4800 | [2] |

Solubility

| Solvent Class | Expected Solubility of Furfuryl Acrylate |

| Ketones (e.g., Acetone) | Soluble |

| Esters (e.g., Ethyl Acetate) | Soluble |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble |

| Ethers (e.g., Tetrahydrofuran) | Soluble |

| Alcohols (e.g., Ethanol, Methanol) | Likely soluble, but may vary |

| Water | Sparingly soluble to insoluble |

Spectroscopic Data

The structural characterization of furfuryl acrylate is crucial for its identification and purity assessment. Below is a summary of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of furfuryl acrylate would be expected to show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), the methylene protons of the furfuryl group adjacent to the ester oxygen (around 5.0-5.2 ppm), and the protons of the furan ring (in the region of 6.3-7.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 165 ppm), the vinyl carbons (approximately 128-132 ppm), the methylene carbon of the furfuryl group, and the carbons of the furan ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of furfuryl acrylate is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1720-1740 | C=O stretching of the acrylate ester |

| ~1620-1640 | C=C stretching of the acrylate vinyl group |

| ~3100-3150 | =C-H stretching of the furan ring |

| ~1000-1200 | C-O stretching of the ester and furan ring |

UV-Vis Spectroscopy

Furan-containing compounds typically exhibit UV absorption. Furfuryl acrylate is expected to have a UV absorption maximum, which is a property exploited in photopolymerization applications.[4]

Experimental Protocols

Synthesis of Furfuryl Acrylate

A common method for the synthesis of furfuryl acrylate is through an alcoholysis reaction between methyl acrylate and furfuryl alcohol.[2]

Materials:

-

Furfuryl alcohol

-

Methyl acrylate (in excess)

-

Aluminum tertiary-butoxide (catalyst)

-

para-Phenylenediamine (polymerization inhibitor)

Procedure:

-

Combine furfuryl alcohol, methyl acrylate, para-phenylenediamine, and powdered aluminum tertiary-butoxide in a reaction vessel.

-

Heat the mixture on a water bath until a complete solution is obtained.

-

Transfer the reaction vessel to an oil bath and heat to a temperature that allows for the distillation of the methanol-methyl acrylate azeotrope (approximately 62 °C) through a fractionating column.

-

Continuously remove the distillate to drive the reaction to completion.

-

After the removal of methanol is complete, distill off the excess methyl acrylate.

-

Purify the remaining furfuryl acrylate by vacuum distillation.

Free Radical Polymerization of Furfuryl Acrylate

Furfuryl acrylate can be polymerized via free radical polymerization using heat, light, or a chemical initiator.[2][5]

Materials:

-

Furfuryl acrylate monomer

-

Solvent (e.g., ethyl acetate)[6]

-

Free radical initiator (e.g., benzoyl peroxide)[6]

Procedure:

-

Dissolve the furfuryl acrylate monomer in the chosen solvent in a reaction vessel.

-

Add the free radical initiator to the solution.

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70 °C for benzoyl peroxide).[6]

-

Maintain the temperature for a sufficient period to allow for polymerization to occur. The reaction may result in the formation of a gel.[6]

-

Isolate the polymer by removing the solvent.

Polymerization Characteristics

The polymerization of furfuryl acrylate is influenced by the reactivity of both the acrylate double bond and the furan ring. The acrylate group readily undergoes free radical polymerization.[2] The furan ring can also participate in cross-linking reactions, particularly under certain conditions, which can lead to the formation of insoluble gels.[2] The use of polymerization regulators can help to control this cross-linkage.[2]

When copolymerized with other monomers, such as methyl acrylate, even small amounts of furfuryl acrylate can significantly alter the properties of the resulting polymer, leading to increased hardness, toughness, and reduced solubility in common organic solvents.[2]

Applications

The unique properties of poly(furfuryl acrylate) and its copolymers make them suitable for a variety of applications, including:

-

Coatings and Adhesives: The potential for cross-linking can lead to durable and chemically resistant coatings.

-

Composites: As a component in composite materials, it can enhance their mechanical properties.

-

Biomedical Applications: Polymers based on furfuryl methacrylate have shown good cell adhesion, suggesting potential for biomaterial coatings.[7]

Conclusion

Furfuryl acrylate is a promising bio-based monomer with a unique combination of reactive functionalities. Its ability to undergo polymerization and cross-linking offers a pathway to a diverse range of polymeric materials with tunable properties. This guide provides a foundational understanding of its core characteristics to support further research and development in various scientific and industrial fields.

References

- 1. Furfuryl acrylate | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2433866A - Method of making furfuryl acrylate - Google Patents [patents.google.com]

- 3. RESIN SOLUBILITY [worldwin.co.kr]

- 4. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. US2454756A - Process for the polymerization of furfuryl acrylate - Google Patents [patents.google.com]

- 7. Tetrahydrofurfuryl acrylate(2399-48-6) 13C NMR [m.chemicalbook.com]

Furfuryl Acrylate: A Comprehensive Technical Review for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Furfuryl acrylate (FA), a bio-based monomer derived from renewable resources like furfural, is emerging as a versatile building block in polymer chemistry. Its unique furan moiety and reactive acrylate group offer a compelling combination of properties, leading to polymers with potential applications in coatings, adhesives, composites, and advanced biomedical materials. This in-depth technical guide provides a comprehensive review of the synthesis, polymerization, properties, and applications of furfuryl acrylate, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Synthesis of Furfuryl Acrylate

The synthesis of furfuryl acrylate can be achieved through several routes, primarily involving the esterification of furfuryl alcohol or the conversion of furfural.

Alcoholysis of Methyl Acrylate with Furfuryl Alcohol

One established method for preparing furfuryl acrylate is the alcoholysis of methyl acrylate with furfuryl alcohol. This transesterification reaction is typically carried out in the presence of a suitable catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate monomer.

Experimental Protocol: Synthesis of Furfuryl Acrylate via Alcoholysis

-

Materials:

-

Furfuryl alcohol: 98 parts by weight

-

Methyl acrylate: 258 parts by weight (excess)

-

Polymerization inhibitor (e.g., para-phenylenediamine): 10 parts by weight

-

Catalyst (e.g., powdered aluminum tertiary-butoxide): parts by weight[1]

-

-

Procedure:

-

Mix the furfuryl alcohol, methyl acrylate, polymerization inhibitor, and catalyst in a reaction vessel.

-

Heat the mixture on a water bath until a complete solution is obtained.[1]

-

Transfer the solution to an oil bath and heat to approximately 120-130°C. The reaction vessel should be equipped with a fractionating column and a condenser arranged for controlled reflux.[1]

-

Collect the distillate at a rate that maintains the vapor temperature at the head of the column near the boiling point of the methanol-methyl acrylate azeotrope (approximately 62°C). This removes the methanol byproduct and drives the equilibrium towards the product.[1]

-

Once the methanol has been removed, distill off the excess methyl acrylate.

-

Recover the furfuryl acrylate product by fractional distillation under reduced pressure.[1]

-

-

Purification and Properties:

Synthesis from Furfural via Perkin Reaction

An alternative route to furan-containing acrylates involves the Perkin reaction of furfural to produce trans-beta-2-furylacrylic acid, which is then esterified to yield the corresponding acrylate ester.[2] While the provided reference specifically mentions the synthesis of methyl furfuracrylate through this method, a similar esterification step with the appropriate alcohol would yield other furylacrylate esters.

Polymerization of Furfuryl Acrylate

Furfuryl acrylate can be polymerized through various mechanisms, including free radical polymerization and photopolymerization. The resulting poly(furfuryl acrylate) (PFA) and its copolymers exhibit a range of interesting properties.

Free Radical Polymerization

Conventional free radical polymerization of furfuryl acrylate can lead to cross-linked polymer gels due to the reactivity of the furan ring.[3] However, the polymerization can be controlled, for instance, by copolymerizing it with other monomers or in the presence of reactive oils like tung oil.[3]

Experimental Protocol: Free Radical Copolymerization of Furfuryl Acrylate with Tung Oil

-

Materials:

-

Procedure:

-

Prepare the reaction mixture with the desired FMA:TO ratio and add the BPO initiator in a round-bottomed flask equipped with a reflux condenser.[3]

-

Purge the reaction vessel with nitrogen gas for 15 minutes before starting the reaction.[3]

-

Maintain the reaction temperature at 80°C for 4 hours, followed by an increase to 120°C for 2 hours.[3]

-

After the reaction, a crude powder sample is obtained.[3]

-

Wash the crude product with toluene to remove unreacted monomers and impurities.[3]

-

The resulting cross-linked polymer network is formed through an initial free radical polymerization of the acrylate groups, followed by a Diels-Alder reaction involving the furan moiety of FMA and the double bonds of tung oil.[3]

Controlled Radical Polymerization

While the provided literature extensively covers Atom Transfer Radical Polymerization (ATRP) of the related monomer, furfuryl methacrylate (FMA), this technique is also applicable to furfuryl acrylate for achieving well-defined polymer architectures.[4][5] ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Conceptual Experimental Workflow for ATRP of Furfuryl Acrylate

References

furfuryl acrylate safety data sheet

An In-depth Technical Guide to the Furfuryl Acrylate Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with furfuryl acrylate. The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and professionals in drug development in understanding the hazards and safe handling procedures for this chemical.

Chemical Identification

Furfuryl acrylate is identified by the following chemical and regulatory identifiers.

| Identifier | Value |

| Chemical Name | furan-2-ylmethyl prop-2-enoate |

| Synonyms | Furfuryl acrylate, 2-Propenoic acid, 2-furanylmethyl ester |

| CAS Number | 10525-17-4[1] |

| Molecular Formula | C8H8O3[2] |

| Molecular Weight | 152.15 g/mol [2] |

| EC Number | 234-078-4[2] |

Hazard Identification and Classification

Furfuryl acrylate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Label Elements [1]

| Element | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261, P280Response: P312, P321Storage: P403+P233Disposal: P501 |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of furfuryl acrylate.

| Property | Value |

| Physical State | Liquid[1] |

| Color | Not determined[1] |

| Odor | Characteristic[1] |

| Boiling Point | 197°C at 760 mmHg[2] |

| Flash Point | 73°C[1][2] |

| Density | 1.113 g/cm³[2] |

| Vapor Pressure | 0.387 mmHg at 25°C[2] |

| Melting Point/Freezing Point | Not determined[1] |

| Auto-ignition Temperature | Not determined[1] |

| Flammability Limits | Not determined[1] |

| Solubility | Not determined[1] |

Toxicological Information

Furfuryl acrylate is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[1] The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1]

Experimental Protocols

The hazard classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically a rabbit. The degree of irritation is observed and scored at specified intervals.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.[4]

-

Test Substance Application: An 0.5 mL aliquot of the liquid test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[5]

-

Exposure Duration: The exposure period is typically 4 hours.[5]

-

Observation: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[6]

-

Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.[6]

-

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

-

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.[7]

-

Test Substance Application: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7]

-

Scoring: The cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized system.[7]

-

Hazard Response and First Aid Workflow

The following diagram illustrates the logical workflow for responding to a furfuryl acrylate exposure event, from initial hazard identification to first aid and emergency measures.

Caption: Hazard and First Aid Workflow for Furfuryl Acrylate Exposure.

Safe Handling and Storage

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Use only in well-ventilated areas.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in work areas.[1]

Storage:

Exposure Controls and Personal Protection

Engineering Controls:

-

Use local and general ventilation to maintain airborne concentrations below exposure limits.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[1]

-

Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.[1]

Stability and Reactivity

-

Reactivity: No known hazardous reactions.[1]

-

Chemical Stability: The substance is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

-

Conditions to Avoid: There are no specific conditions known to be avoided.[1]

-

Incompatible Materials: Information not available.

-

Hazardous Decomposition Products: Reasonably anticipated hazardous decomposition products as a result of use, storage, spill, and heating are not known.[1]

Disposal Considerations

Dispose of contents and container to an industrial combustion plant in accordance with local, regional, national, and international regulations.[1] Do not allow to enter drains or watercourses.

References

- 1. chemos.de [chemos.de]

- 2. Furfuryl acrylate|lookchem [lookchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

Solubility of Furfuryl Acrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of furfuryl acrylate in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed framework for its determination. This includes qualitative solubility information inferred from related compounds and reaction conditions, a detailed experimental protocol for accurate solubility assessment, and logical workflows to guide laboratory practices. Furfuryl acrylate, a bio-based monomer, is of increasing interest in polymer chemistry and material science. A thorough understanding of its solubility is critical for optimizing synthesis, polymerization, purification, and formulation processes.

Introduction

Physicochemical Properties of Furfuryl Acrylate

A summary of the key physicochemical properties of furfuryl acrylate is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Mobile liquid | [1] |

| Density | 1.1125 g/cm³ | [1] |

| Boiling Point | 93 °C at 16 mmHg | [1] |

| Computed XLogP3 | 1.3 | [2] |

Qualitative Solubility of Furfuryl Acrylate

While quantitative data is scarce, qualitative inferences about the solubility of furfuryl acrylate can be drawn from available literature on its synthesis, polymerization, and related compounds.

| Solvent | Qualitative Solubility | Rationale / Source |

| Toluene | Soluble | Used as a solvent for the polymerization of the related furfuryl methacrylate and for washing the resulting polymer.[3] |

| Chloroform | Likely Soluble | Furfuryl methacrylate, a similar compound, is slightly soluble in chloroform.[4] |

| Methanol | Likely Soluble | Furfuryl methacrylate is slightly soluble in methanol.[4] Furfuryl alcohol, the precursor, is soluble in methanol.[5] |

| Ethanol | Likely Soluble | Furfuryl alcohol is soluble in ethanol.[5] |

| Acetone | Likely Soluble | Furfuryl alcohol is soluble in acetone.[5] |

| Common Organic Solvents | Generally Soluble | The polymerization of furfuryl acrylate can be conducted in the presence of a solvent or diluent, suggesting solubility in common polymerization solvents.[1] Furfuryl alcohol is soluble in common organic solvents.[6] |

| Water | Miscible but unstable | Furfuryl alcohol is miscible with but unstable in water; furfuryl acrylate is expected to have low water solubility due to its ester group.[6] |

Experimental Protocol for Determining the Solubility of Furfuryl Acrylate

The following is a detailed experimental protocol for the quantitative determination of furfuryl acrylate solubility in various organic solvents, based on the widely accepted shake-flask method.[7][8]

Materials

-

Furfuryl Acrylate (of known purity)

-

Selected Organic Solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analysis of small organic molecules

-

Autosampler vials

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of furfuryl acrylate in the chosen solvent of known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of furfuryl acrylate to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into an HPLC vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Analyze the filtered saturated solution using a validated HPLC method. Determine the concentration of furfuryl acrylate by comparing the peak area to the calibration curve.

-

Data Reporting: Report the solubility as g/100 mL or mol/L at the specified temperature.

Experimental Workflow Diagram

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression from sample preparation to final analysis. The following diagram illustrates the key relationships and dependencies in this process.

Conclusion

References

- 1. US2433866A - Method of making furfuryl acrylate - Google Patents [patents.google.com]

- 2. Furfuryl acrylate | C8H8O3 | CID 82699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Furfuryl methacrylate|lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Stability and Storage of Furfuryl Acrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl acrylate (FA) is a versatile monomer derived from renewable resources, making it an attractive building block in the synthesis of novel polymers for various applications, including coatings, adhesives, and advanced materials in drug development.[1] Its unique structure, containing both a reactive acrylate group and a furan moiety, allows for a range of polymerization and modification possibilities. However, the inherent reactivity of the acrylate group also presents challenges related to stability and premature polymerization during storage and handling.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for furfuryl acrylate monomer. It includes a summary of factors influencing its stability, detailed experimental protocols for assessing stability, and visualizations of the key chemical pathways involved in its polymerization and inhibition.

Stability of Furfuryl Acrylate

The stability of furfuryl acrylate is primarily dictated by its propensity to undergo free-radical polymerization. This process can be initiated by exposure to heat, light (particularly UV radiation), and contaminants such as peroxides or metal ions. To counteract this, furfuryl acrylate is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ).

Factors Influencing Stability

Several factors can impact the shelf life and stability of furfuryl acrylate monomer:

-

Temperature: Elevated temperatures significantly increase the rate of polymerization.[2] Spontaneous polymerization is an exothermic process, which can lead to a runaway reaction if not properly controlled.[3]

-

Light: Exposure to UV light can initiate free-radical polymerization.[4] Therefore, storage in opaque or amber containers is crucial.

-

Oxygen: The effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.[5][6] Oxygen reacts with initiating radicals to form peroxy radicals, which are then scavenged by the inhibitor.[6] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ ineffective and can lead to rapid polymerization.

-

Inhibitor Concentration: The concentration of the inhibitor (e.g., MEHQ) depletes over time as it scavenges free radicals.[2] Once the inhibitor is consumed, polymerization can proceed unchecked. Regular monitoring of the inhibitor level is recommended for long-term storage.

-

Contamination: Contaminants such as dust, rust, peroxides, and strong acids or bases can initiate polymerization. It is essential to handle the monomer in clean and dry equipment.

Recommended Storage Conditions

To ensure the stability and maximize the shelf life of furfuryl acrylate monomer, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the rate of spontaneous polymerization. |

| Light Exposure | Store in the dark, in opaque or amber containers. | To prevent photoinitiation of polymerization. |

| Atmosphere | Store under an air headspace (not inert gas). | To ensure the presence of oxygen required for MEHQ inhibition.[5] |

| Inhibitor | Ensure the presence of an appropriate inhibitor (e.g., MEHQ). | To scavenge free radicals and prevent premature polymerization.[7] |

| Contaminants | Keep away from heat, sparks, open flames, and strong oxidizing agents. | To avoid initiation of polymerization. |

Chemical Pathways

Free-Radical Polymerization of Furfuryl Acrylate

The polymerization of furfuryl acrylate proceeds via a standard free-radical chain-growth mechanism, involving initiation, propagation, and termination steps. The furan ring can also participate in side reactions, such as degradative transfer, which can influence the final polymer structure.[8]

Caption: Free-Radical Polymerization Pathway of Furfuryl Acrylate.

Inhibition Mechanism of MEHQ

MEHQ requires the presence of molecular oxygen to effectively inhibit polymerization. It works by scavenging peroxy radicals, which are formed from the reaction of initiating radicals with oxygen. This process forms a stable phenoxy radical that is less likely to initiate further polymerization.[6]

References

- 1. Synthesis and Properties of Thermosets from Tung Oil and Furfuryl Methacrylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Polymerization Inhibitor [aai.solutions]

- 4. Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Furfuryl Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques used for the polymerization of furfuryl acrylate. The protocols are intended to serve as a foundational guide for the synthesis of poly(furfuryl acrylate), a versatile polymer with significant potential in drug delivery, biomaterials, and other advanced applications. The inherent reactivity of the furan moiety allows for post-polymerization modification, such as through Diels-Alder reactions, making it a valuable platform for creating functional and responsive materials.

Introduction to Furfuryl Acrylate Polymerization

Furfuryl acrylate is a bio-based monomer that combines the reactive acrylate group for polymerization with a furan ring, which can participate in various chemical transformations. The polymerization of furfuryl acrylate can be achieved through several methods, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality. This document details the following key polymerization techniques:

-

Conventional Free Radical Polymerization (FRP)

-

Controlled Radical Polymerization (CRP)

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

-

Atom Transfer Radical Polymerization (ATRP)

-

-

Cationic Polymerization

Section 1: Conventional Free Radical Polymerization (FRP)

Conventional free radical polymerization is a widely used and straightforward method for polymer synthesis. However, for furfuryl acrylate and its methacrylate analog, conventional FRP often leads to the formation of cross-linked gels, even at low monomer conversions.[1] This is attributed to chain transfer reactions involving the furan ring. The presence of other molecules, such as tung oil, can help to control this gelation.[1]

Experimental Protocol: Solution Polymerization of Furfuryl Acrylate (General Procedure)

This protocol provides a general guideline for the solution polymerization of furfuryl acrylate. The specific conditions, such as initiator concentration and temperature, may require optimization.

Materials:

-

Furfuryl acrylate (inhibitor removed)

-

Toluene (or other suitable solvent)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Nitrogen or Argon gas

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Precipitation solvent (e.g., methanol, hexane)

Procedure:

-

Monomer Purification: Remove the inhibitor from furfuryl acrylate by passing it through a column of basic alumina.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified furfuryl acrylate in toluene to the desired concentration.

-

Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.

-

Initiator Addition: Add the radical initiator (e.g., AIBN or BPO) to the reaction mixture. The amount of initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) under a continuous nitrogen or argon atmosphere and stir. The reaction time will vary depending on the desired conversion.

-

Termination and Precipitation: After the desired time, cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like cold methanol or hexane.

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

-